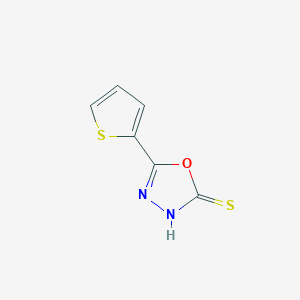

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

描述

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds are a cornerstone of pharmaceutical sciences, with a vast number of approved drugs incorporating these structural motifs. Their prevalence stems from their ability to present a diverse array of physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The rigid frameworks of heterocyclic rings also help to position key functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets such as enzymes and receptors.

Overview of 1,3,4-Oxadiazole (B1194373) Derivatives in Pharmaceutical Sciences

The 1,3,4-oxadiazole is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. This particular arrangement of heteroatoms imparts a unique set of electronic properties and chemical stability to the ring.

The exploration of oxadiazole chemistry dates back to the late 19th century, but it was in the mid-20th century that the therapeutic potential of its derivatives began to be systematically investigated. Initial studies focused on their antimicrobial properties. Over the decades, advancements in synthetic methodologies have enabled the creation of a vast library of substituted 1,3,4-oxadiazoles, leading to the discovery of compounds with a wide range of biological activities. This has cemented the 1,3,4-oxadiazole ring as a "privileged structure" in medicinal chemistry.

The 1,3,4-oxadiazole nucleus is a versatile scaffold that has been incorporated into a multitude of biologically active compounds. The electron-withdrawing nature of the ring can enhance the bioavailability of a molecule, and its planar structure can facilitate stacking interactions with biological macromolecules. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of pharmacological activities.

Table 1: Reported Pharmacological Activities of 1,3,4-Oxadiazole Derivatives

| Pharmacological Activity | Description |

|---|---|

| Antimicrobial | Activity against various strains of bacteria and fungi. |

| Anti-inflammatory | Inhibition of inflammatory pathways and enzymes. |

| Anticancer | Cytotoxic effects against various cancer cell lines through different mechanisms of action. |

| Antitubercular | Activity against Mycobacterium tuberculosis. |

| Anticonvulsant | Efficacy in models of epilepsy and seizures. |

| Antiviral | Inhibition of viral replication, including activity against HIV. |

| Analgesic | Pain-relieving properties. |

| Antihypertensive | Blood pressure-lowering effects. |

Role of Thiophene (B33073) Moiety in Bioactive Compounds

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another cornerstone of medicinal chemistry. It is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its metabolic profile or potency. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for drug-receptor binding. A number of commercially successful drugs, such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine, feature a thiophene ring in their structure.

Introduction to the Compound: 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

The compound this compound represents a molecular hybridization of the two aforementioned privileged scaffolds. This molecule links a thiophene ring at the 5-position of a 1,3,4-oxadiazole ring, which in turn is substituted with a thiol group at the 2-position.

The structural uniqueness of this compound lies in the combination of three key features: the electron-rich thiophene ring, the stable 1,3,4-oxadiazole core, and the reactive thiol group. The thiol group is of particular interest as it can exist in a tautomeric equilibrium with a thione form (5-(thiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione). researchgate.net This tautomerism can influence the compound's chemical reactivity, metal-chelating properties, and biological activity. asianpubs.org

The research interest in this compound and its derivatives stems from the potential for synergistic or novel pharmacological activities arising from the combined structural features. The presence of the 2-thiol group on the 1,3,4-oxadiazole ring is known to enhance various biological activities. asianpubs.org For instance, studies on related 5-substituted 1,3,4-oxadiazole-2-thiols have demonstrated their potential as antifungal agents. asianpubs.org The thiophene moiety, with its own established role in bioactive compounds, is expected to further modulate the biological profile of the molecule. The synthesis of this compound and its derivatives is typically achieved through the cyclization of a thiophene-containing acid hydrazide with carbon disulfide in a basic medium. asianpubs.org The characterization of its structural and electronic properties, as well as the exploration of its potential therapeutic applications, continues to be an active area of investigation in medicinal chemistry.

Rationale for In-depth Academic Investigation

The strategic combination of well-established pharmacophores into a single molecular entity is a fundamental approach in medicinal chemistry aimed at discovering compounds with enhanced or novel biological activities. The compound this compound is a product of such a strategy, integrating the thiophene ring with the 1,3,4-oxadiazole-2-thiol (B52307) core. The rationale for its investigation is built upon the recognized therapeutic potential of each constituent heterocycle. nih.gov

The presence of the 1,3,4-oxadiazole-2-thiol scaffold is of particular interest. The thiol (-SH) group at the 2-position is known to exist in a tautomeric equilibrium with its thione (=S) form and can significantly enhance the biological profile of the molecule. asianpubs.orgresearchgate.net This functional group provides an additional site for interaction with biological targets and can be crucial for the compound's mechanism of action.

Academic research into this compound and its analogs is driven by the search for new antimicrobial and antifungal agents, a critical need given the rise of multidrug-resistant pathogens. nih.gov The general synthetic route to this class of compounds involves the cyclization of an acid hydrazide with carbon disulfide in an alkaline medium, such as in the presence of potassium hydroxide. asianpubs.orgnih.gov For the title compound, this process would typically start from thiophene-2-carbohydrazide.

Detailed research findings, including structural characterization and biological evaluation, are essential to validate the therapeutic potential of this hybrid molecule. While extensive data on this specific compound is consolidated from various studies on its analogs, the following tables represent the typical characterization and activity profiles for this class of molecules.

Detailed Research Findings

The structural integrity of 5-substituted-1,3,4-oxadiazole-2-thiols is typically confirmed using spectroscopic methods. The data provides insight into the molecular structure and the presence of key functional groups.

Table 1: Representative Spectroscopic Data for 5-Aryl-1,3,4-oxadiazole-2-thiol Scaffolds

| Technique | Functional Group | Characteristic Signal/Wavenumber | Reference |

|---|---|---|---|

| IR Spectroscopy | S-H stretch | ~2550-2570 cm⁻¹ | asianpubs.org |

| IR Spectroscopy | C=N stretch (oxadiazole) | ~1530-1550 cm⁻¹ | asianpubs.org |

| IR Spectroscopy | C-O-C stretch (oxadiazole) | ~1020-1200 cm⁻¹ | asianpubs.org |

| ¹H NMR Spectroscopy | S-H proton (thiol) | δ ~12.3-13.0 ppm (singlet) | asianpubs.org |

| ¹H NMR Spectroscopy | Aromatic protons (Thiophene) | δ ~7.0-8.0 ppm (multiplets/doublets) | nih.gov |

This table presents typical data ranges observed for this class of compounds based on closely related structures.

The primary driver for investigating this compound is its potential antimicrobial activity. Studies on analogous compounds, where different aryl or alkyl groups are placed at the 5-position, have shown promising results against a variety of bacterial and fungal strains. The thiophene moiety is often incorporated to enhance this activity. nih.gov

Table 2: Illustrative Antimicrobial Activity of 5-(Aryl)-1,3,4-oxadiazole Derivatives

| Compound Analogue | Microorganism | Activity (MIC µg/mL or Inhibition Zone) | Reference |

|---|---|---|---|

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger activity than ampicillin | mdpi.com |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100x stronger activity than ampicillin | mdpi.com |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | A. fumigatus | Better activity than terbinafine | mdpi.com |

| N-Mannich bases of 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione | S. aureus (Gram-positive) | High activity | nih.gov |

| N-Mannich bases of 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione | E. coli (Gram-negative) | Moderate to high activity | nih.gov |

This table showcases the antimicrobial potential of the core scaffold and the thienyl-substituted derivatives, providing a strong rationale for the continued investigation of the title compound.

The research into this compound is thus a logical and promising endeavor in medicinal chemistry. It combines two moieties of proven pharmacological importance to create a novel compound with significant potential, particularly as an antimicrobial agent. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-thiophen-2-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS2/c10-6-8-7-5(9-6)4-2-1-3-11-4/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVMOBLCZJOKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351720 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-15-2 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

The construction of the this compound molecule relies on synthetic strategies that are broadly applicable to a range of 5-substituted 1,3,4-oxadiazole-2-thiols.

General Synthetic Routes to 1,3,4-Oxadiazole-2-thiols

The formation of the 1,3,4-oxadiazole-2-thiol (B52307) core is typically accomplished through two primary and reliable synthetic pathways.

One of the most common approaches to synthesizing 1,3,4-oxadiazole-2-thiols involves the cyclization of acyl thiosemicarbazides. This method can be facilitated by various reagents. For instance, the use of dehydrating agents like phosphorus oxychloride can effect the cyclization. An alternative and efficient method involves the oxidative cyclization of thiosemicarbazides. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin have been reported to be effective oxidizing agents for these transformations, offering the advantage of being commercially available and relatively safe for larger-scale syntheses asianpubs.org. The cyclization of thiosemicarbazide intermediates can also be influenced by the choice of reagents to regioselectively yield either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles.

A widely employed and versatile method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, which is followed by acidification. asianpubs.orgjchemrev.com This straightforward, one-pot reaction proceeds through the formation of a potassium dithiocarbazate intermediate, which then undergoes cyclization upon heating to furnish the desired 1,3,4-oxadiazole-2-thiol. This method is popular due to its operational simplicity and the general availability of the starting materials. A series of 5-substituted 1,3,4-oxadiazol-2-thiols can be synthesized by first converting variably substituted organic acids to their corresponding esters, followed by reaction with hydrazine hydrate to form the necessary acid hydrazides. asianpubs.org These hydrazides are then reacted with carbon disulfide and potassium hydroxide to yield the final products. asianpubs.org

Specific Protocols for this compound Synthesis

The general methods described above are directly applicable to the synthesis of this compound, with the starting material being thiophene-2-carbohydrazide.

A common laboratory-scale synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, which can be adapted for the thiophene (B33073) derivative, involves the reaction of the corresponding acid hydrazide with carbon disulfide in the presence of a base. The general procedure is as follows: The acid hydrazide is dissolved in absolute ethanol, to which carbon disulfide and a solution of potassium hydroxide in water are added. The mixture is then refluxed for a specified period. After cooling, the reaction mixture is acidified with a dilute acid to precipitate the crude product, which is then purified by recrystallization.

Table 1: General Reaction Conditions for the Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

| Parameter | Condition |

|---|---|

| Starting Material | Acid Hydrazide |

| Reagents | Carbon Disulfide, Potassium Hydroxide |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | Typically several hours |

| Work-up | Acidification with dilute acid |

| Purification | Recrystallization |

Yields for these types of reactions are generally reported to be in the good to excellent range, often exceeding 70%. For instance, the synthesis of various 5-aryl-1,3,4-oxadiazole-2-thiols using this method has been reported with high yields.

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. One such approach is the use of ultrasound irradiation to assist the reaction. A novel process for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives has been developed that utilizes an ultrasound-assisted reaction of aryl hydrazides with carbon disulfide. jmchemsci.com This method is notable for being catalyst-free and requiring only a few drops of a solvent like N,N-dimethylformamide (DMF). jmchemsci.com The use of ultrasound can lead to significantly reduced reaction times and improved yields. jmchemsci.com

This solvent-assisted, catalyst-free approach offers several advantages, including operational simplicity, easy work-up and purification, and economic benefits. The products are typically produced in good to excellent yields under these conditions. This methodology represents a significant advancement in the synthesis of 1,3,4-oxadiazole-2-thiols, making it a more sustainable process. jmchemsci.com

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis

| Feature | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Catalyst | Typically base-catalyzed (e.g., KOH) | Catalyst-free |

| Solvent | Bulk solvent (e.g., Ethanol) | Minimal solvent (e.g., drops of DMF) |

| Energy Source | Thermal (reflux) | Acoustic (ultrasound) |

| Reaction Time | Several hours | Significantly shorter |

| Environmental Impact | Higher due to solvent use and energy consumption | Lower due to reduced solvent and energy use |

Derivatization and Functionalization Strategies

The unique arrangement of the thiophene moiety, the 1,3,4-oxadiazole (B1194373) ring, and the reactive thiol group provides a rich platform for chemical synthesis. The existence of thiol-thione tautomerism in the 1,3,4-oxadiazole-2-thiol core means the compound can exist in two forms: the thiol form, with a proton on the sulfur atom (-SH), and the thione form, where the proton resides on a nitrogen atom in the ring and the sulfur is a thione (C=S). This duality influences its reactivity, with modifications occurring at the sulfur atom (S-alkylation) or a ring nitrogen (N-alkylation, Mannich reactions).

Modifications at the Thiol Group (-SH)

The exocyclic thiol group is the most common site for initial derivatization due to its nucleophilicity. These reactions typically proceed via the thiol tautomer, which can be deprotonated to form a highly nucleophilic thiolate anion.

S-alkylation is a fundamental transformation for this class of compounds, enabling the attachment of various alkyl, aryl, and heterocyclic fragments through a stable thioether linkage. The reaction is generally carried out by treating the parent thiol with an appropriate electrophile, such as an alkyl or benzyl (B1604629) halide, in the presence of a base. The base, typically sodium hydride (NaH) or potassium hydroxide (KOH), deprotonates the thiol to generate a thiolate anion, which then acts as a nucleophile to displace the leaving group on the electrophile researchgate.netresearchgate.net. Common solvents for this reaction include dimethylformamide (DMF) and ethanol.

This strategy has been employed to synthesize a wide range of S-substituted derivatives. For instance, reacting 5-(aryl)-1,3,4-oxadiazole-2-thiols with various electrophiles in DMF using NaH as the base affords the target compounds in good yields researchgate.netresearchgate.net. The general scheme involves stirring the thiol with the base, followed by the addition of the alkylating agent.

Table 1: Examples of S-Alkylated Derivatives of this compound

| Electrophile (Alkylating Agent) | Resulting S-Substituent | General Reaction Conditions |

|---|---|---|

| Benzyl chloride | -S-CH₂-Ph | Base (e.g., NaH, KOH), Solvent (e.g., DMF, Ethanol) |

| Ethyl bromoacetate | -S-CH₂-COOEt | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Acetone, Ethanol) |

| Propargyl bromide | -S-CH₂-C≡CH | Base (e.g., NaH), Solvent (e.g., DMF) |

| 2-Chloro-N-phenylacetamide | -S-CH₂-CONH-Ph | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

Beyond simple alkylation, the thiol group can be acylated to form thioesters and related derivatives. The synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates has been successfully achieved by reacting the parent 5-aryl-1,3,4-oxadiazole-2-thiones with alkyl chloroformates researchgate.net. This reaction provides a direct route to thioester analogues where the sulfur atom is bonded to a carbonyl group.

Similarly, while not extensively documented for this specific thiophene derivative, the formation of thiocarbamates is a chemically feasible and important transformation. This would typically involve the reaction of the thiol with an isocyanate (R-N=C=O). The nucleophilic sulfur atom of the thiol would attack the electrophilic carbon of the isocyanate, leading to the formation of an S-alkyl thiocarbamate derivative. This reaction expands the range of functional groups that can be appended to the core structure.

Derivatization via Mannich Reactions

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. In the context of this compound, the reaction proceeds on the thione tautomer. The acidic proton on the N-3 nitrogen of the oxadiazole ring can react with formaldehyde and a primary or secondary amine to yield N-Mannich bases asianpubs.orgmdpi.comresearchgate.net.

The general procedure involves stirring the oxadiazole-2-thione with formaldehyde and the desired amine in a suitable solvent, such as ethanol, at room temperature or with gentle heating mdpi.com. This three-component reaction efficiently introduces an aminomethyl group onto the heterocyclic ring, providing a scaffold for further structural diversification. A wide variety of amines, including aromatic, aliphatic, and heterocyclic amines, can be utilized in this transformation researchgate.nettucl.edu.np.

Table 2: Representative Mannich Bases Derived from this compound

| Amine Component | Structure of N-3 Substituent | General Reaction Conditions |

|---|---|---|

| Morpholine | -CH₂-N(CH₂CH₂)₂O | Formaldehyde, Ethanol, Room Temperature |

| Aniline | -CH₂-NH-Ph | Formaldehyde, Ethanol, Room Temperature |

| Piperidine | -CH₂-N(CH₂)₅ | Formaldehyde, Ethanol, Room Temperature |

| N-Methylpiperazine | -CH₂-N(CH₂CH₂)₂N-CH₃ | Formaldehyde, Ethanol, Room Temperature |

Formation of Schiff Bases

Schiff base derivatives, characterized by the presence of an imine or azomethine (-C=N-) group, are another important class of compounds. The formation of a Schiff base requires the condensation of a primary amine with an aldehyde or ketone. Since the parent compound is a thiol, a two-step synthetic strategy is necessary.

First, the corresponding amino derivative, 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole, must be synthesized. This is typically achieved by reacting thiophene-2-carbohydrazide with cyanogen bromide or by the oxidative cyclization of a thiosemicarbazone precursor nih.govnih.gov. For instance, an aldehyde can be condensed with thiosemicarbazide to form a thiosemicarbazone, which is then cyclized using an oxidizing agent like iodine to yield the 2-amino-1,3,4-oxadiazole derivative nih.gov.

Once the 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole is obtained, it can be readily converted into various Schiff bases by refluxing it with a range of aromatic or heterocyclic aldehydes in a solvent like absolute ethanol, often with a catalytic amount of glacial acetic acid .

Table 3: Examples of Schiff Bases from 2-Amino-5-(thiophen-2-yl)-1,3,4-oxadiazole

| Aldehyde Reactant | Resulting Imine Structure (at C-2) | General Reaction Conditions |

|---|---|---|

| Benzaldehyde | -N=CH-Ph | Ethanol, Acetic Acid (cat.), Reflux |

| 4-Chlorobenzaldehyde | -N=CH-C₆H₄-4-Cl | Ethanol, Acetic Acid (cat.), Reflux |

| 4-Methoxybenzaldehyde | -N=CH-C₆H₄-4-OCH₃ | Ethanol, Acetic Acid (cat.), Reflux |

| Furfural | -N=CH-(C₄H₃O) | Ethanol, Acetic Acid (cat.), Reflux |

Introduction of Diverse Substituents on the Oxadiazole and Thiophene Rings

Functionalization is not limited to the thiol group. The core structure itself can be modified by beginning the synthesis with substituted precursors. This approach allows for the strategic placement of various functional groups on either the oxadiazole or the thiophene ring.

To introduce different substituents at the C-5 position of the oxadiazole ring, the synthesis can start from various substituted aromatic or heterocyclic acid hydrazides, which are then cyclized with carbon disulfide asianpubs.org. For example, using a substituted benzohydrazide instead of thiophene-2-carbohydrazide would result in a 5-aryl-1,3,4-oxadiazole-2-thiol.

Conversely, to introduce substituents onto the thiophene ring, the synthesis must begin with a functionalized thiophene derivative. For instance, starting the entire synthetic sequence with 5-bromothiophene-2-carboxylic acid would ultimately yield 5-(5-bromo-thiophen-2-yl)-1,3,4-oxadiazole-2-thiol isca.me. This method allows for the incorporation of halogens, nitro groups, or other functionalities onto the thiophene ring, providing another avenue for creating a diverse library of compounds based on the central scaffold.

Exploration of Hybrid Molecules

The strategic design of hybrid molecules, which involves covalently linking two or more pharmacophores, is a well-established approach in medicinal chemistry to develop novel compounds with potentially enhanced or synergistic biological activities. The this compound scaffold serves as a versatile building block for creating such hybrid structures, leveraging the distinct chemical properties of its constituent rings and the reactive thiol group.

Researchers have explored the synthesis of various hybrid molecules incorporating this thiophene-oxadiazole core. One notable example involves the creation of thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids. nih.gov This synthesis capitalizes on the reactivity of the thiol group for further chemical elaboration. The general synthetic approach involves multiple steps, culminating in the linkage of the thiazolidine-2,4-dione moiety to the core structure. The structures of these hybrid compounds are typically confirmed using various spectral techniques. nih.gov

Another class of hybrid molecules has been synthesized by linking the this compound core to N-arylacetamides. researchgate.net In this synthetic strategy, the thiol group is alkylated with an N-aryl-2-chloroacetamide. This reaction yields a novel series of 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]thio}-N-arylacetamides. The synthesis involves the initial preparation of the core oxadiazole-thiol from a corresponding acylhydrazide and carbon disulfide, followed by reaction with various substituted N-aryl-2-chloroacetamides. The structural elucidation of these final hybrid compounds relies on comprehensive spectral data analysis, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net

The research into these hybrid molecules demonstrates the utility of the this compound moiety as a platform for generating complex molecular architectures. The combination of the thiophene ring, the 1,3,4-oxadiazole nucleus, and other pharmacologically relevant scaffolds like thiazolidine-2,4-dione or N-arylacetamides results in novel chemical entities. nih.govresearchgate.net

Research Findings on Synthesized Hybrid Molecules

The following tables summarize the classes of hybrid molecules synthesized from the this compound scaffold as reported in the literature.

Table 1: Thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione Hybrids

This table presents a series of hybrid molecules synthesized by combining the thiophene-1,3,4-oxadiazole core with a thiazolidine-2,4-dione moiety. nih.gov

| Compound ID | General Structure | Key Features |

| TOT Series (e.g., TOT-1 to TOT-15) | Thiophene-1,3,4-oxadiazole linked to Thiazolidine-2,4-dione | Combines three distinct heterocyclic systems. |

Table 2: 2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-arylacetamide Hybrids

This table details a series of hybrid molecules created by linking the core scaffold to various N-arylacetamides via a thioether bond. researchgate.net

| Compound ID | General Structure | Aryl Substituent (Ar) |

| IV₁ | 2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide | Phenyl |

| IV₂ | 2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-chlorophenyl)acetamide | 2-Chlorophenyl |

| IV₃ | 2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-chlorophenyl)acetamide | 4-Chlorophenyl |

| IV₄ | 2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methylphenyl)acetamide | 2-Methylphenyl |

| IV₅ | 2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methylphenyl)acetamide | 4-Methylphenyl |

| IV₆ | 2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide | 2-Nitrophenyl |

Tautomerism and Conformational Analysis

Thione-Thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

The compound prominently exhibits thione-thiol tautomerism, existing in equilibrium between the thione form (5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione) and the thiol form (this compound). Research indicates that in the solid state, the molecule crystallizes in the thione form. researchgate.net This equilibrium is sensitive to the surrounding environment, particularly the polarity of the solvent.

Experimental studies have provided concrete evidence for the existence and predominance of the thione tautomer in the solid state. researchgate.net Spectroscopic methods have been instrumental in characterizing these forms in solution.

Spectroscopic analyses confirm the structural characteristics of the tautomers. In the solid state, the thione form is established. researchgate.net UV-Vis spectroscopy, in conjunction with quantum chemistry methods, has been utilized to investigate the thione-thiol equilibrium in various solvents. researchgate.netresearchgate.net For similar 1,3,4-oxadiazole-2-thiol (B52307) compounds, the thione form typically shows an absorption band in the range of 323–327 nm. lp.edu.ua The thiol form is often characterized by a distinct absorption band at a different wavelength, such as the n→π* transition for the C–S group observed around 196 nm in 1M H2SO4 for a related structure. lp.edu.ua

Nuclear Magnetic Resonance (NMR) spectroscopy further corroborates the structure. For analogous 5-furan-2-yl derivatives, the thiol form is identified by a proton signal for the SH group at approximately 13.70 ppm in the ¹H-NMR spectrum. researchgate.net The presence of an NH proton signal is characteristic of the thione form. mdpi.com

Table 1: Spectroscopic Data for Tautomeric Forms of Related Oxadiazole-thiols

| Spectroscopic Method | Tautomer Form | Characteristic Signal/Band | Reference |

|---|---|---|---|

| UV-Vis | Thione | 323–327 nm | lp.edu.ua |

| UV-Vis | Thiol | ~196 nm (n→π*) | lp.edu.ua |

| ¹H-NMR | Thiol | ~13.70 ppm (SH) | researchgate.net |

| ¹H-NMR | Thione | 5.50-5.52 ppm (NH) | mdpi.com |

| IR | Thione | ~1250-1270 cm⁻¹ (C=S) | mdpi.com |

Note: Data presented is based on closely related 1,3,4-oxadiazole-2-thiol structures to illustrate typical spectroscopic features.

Theoretical calculations have provided significant insights into the energetics and stability of the thione and thiol tautomers, complementing experimental findings.

Computational studies, employing methods such as Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been conducted to determine the relative stabilities of the tautomers. researchgate.net These calculations consistently show that the thione form is energetically more stable than the thiol form in the gas phase. researchgate.net The energy difference between the syn-thione and syn-thiol forms has been calculated, revealing a significant stability preference for the thione tautomer. researchgate.net The transition state for the direct proton transfer from the thione to the thiol form is substantially high in energy, indicating that this process is unlikely to occur without assistance. researchgate.net

Table 2: Calculated Relative Energies for Tautomers in Gas Phase

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| syn-thione | 0.00 |

| anti-thione | 0.81 |

| syn-thiol | 9.03 |

| anti-thiol | 11.23 |

Data calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium. nih.gov Using the polarizable continuum model (PCM), theoretical studies have investigated the tautomerism in solvents of varying polarity, such as chloroform, methanol, and water. researchgate.net Calculations reveal that while the thione form remains the more stable tautomer across these solvents, the energy difference between the thione and thiol forms decreases as the solvent polarity increases. researchgate.net This suggests that polar solvents provide better stabilization for the thiol form compared to the thione form, thereby shifting the equilibrium slightly towards the thiol tautomer. researchgate.net

Table 3: Solvent Effect on the Relative Energy of the syn-thiol Tautomer

| Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 9.03 |

| Chloroform | 4.9 | 7.03 |

| Methanol | 32.7 | 5.86 |

Relative energy of the syn-thiol tautomer with respect to the syn-thione tautomer, calculated at the B3LYP/6-311++G(d,p) level. researchgate.net

Computational Investigations of Tautomeric Equilibrium

Conformational Landscapes and Molecular Dynamics

The conformation of this compound is primarily determined by the rotational orientation of the thiophene (B33073) ring relative to the 1,3,4-oxadiazole (B1194373) ring. Both experimental X-ray diffraction data and theoretical calculations show that the molecule has a nearly planar structure. researchgate.net The dihedral angle between the planes of the oxadiazole and thiophene rings is reported to be a mere 2.173(13)°. researchgate.net

Theoretical geometry optimizations identify two stable conformers: an anti conformer and a syn conformer, corresponding to the different orientations of the sulfur atom of the thiophene ring relative to the oxadiazole ring. The syn-thione conformer is calculated to be the global minimum, being slightly more stable than the anti-thione conformer by 0.81 kcal/mol. researchgate.net This small energy difference suggests that both conformers can coexist at room temperature.

Rotational Isomerism of the Thiophene Ring

The orientation of the thiophene ring relative to the 1,3,4-oxadiazole core gives rise to rotational isomerism in this compound. Two primary conformers, designated as syn and anti, are possible due to rotation around the C-C single bond connecting the two heterocyclic rings. In the syn conformation, the sulfur atom of the thiophene ring is oriented on the same side as the nitrogen atom at position 3 of the oxadiazole ring. Conversely, the anti conformation is characterized by the thiophene's sulfur atom being on the opposite side of the N3 atom.

Computational studies have elucidated the relative stabilities of these conformers for the predominant thione tautomer. The anti-thione conformer is calculated to be the more stable form, though the energy difference between the two is minimal. This slight energetic preference for the anti conformation suggests that both rotamers can coexist in equilibrium, particularly in solution.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| anti-thione | 0.00 |

| syn-thione | 0.55 |

Intramolecular Interactions and Hydrogen Bonding Networks

The conformational stability of this compound is significantly influenced by a network of intramolecular interactions, most notably hydrogen bonding. In the more stable thione tautomer, a prominent intramolecular hydrogen bond is observed between the N3-H group of the oxadiazole ring and the sulfur atom of the thiophene ring (N-H···S). This interaction plays a crucial role in stabilizing the planar conformation of the molecule by forming a five-membered pseudo-ring.

The geometric parameters of this intramolecular hydrogen bond have been characterized through computational analysis. The strength and presence of this bond contribute to the preference for the thione tautomer over the thiol form, as it provides an additional layer of energetic stabilization.

| Parameter | Value |

|---|---|

| N-H···S distance | 2.5 Å |

| N-H···S angle | 104.4° |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations are instrumental in elucidating the fundamental electronic characteristics and predicting the behavior of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. These studies often focus on the molecule's tautomeric forms, the thione and the thiol, as the position of a single proton can significantly alter its structural and electronic properties. The thione form is characterized by a carbon-sulfur double bond (C=S) within the oxadiazole ring, while the thiol form contains a sulfhydryl (-SH) group.

Density Functional Theory (DFT) has become a primary tool for studying 1,3,4-oxadiazole (B1194373) derivatives, offering a balance between computational cost and accuracy. DFT calculations are used to determine optimized geometries, electronic orbital energies, electrostatic potentials, and various other molecular properties.

A critical aspect of the theoretical study of this compound is the optimization of its molecular geometry to find the most stable conformations of its thione and thiol tautomers. Studies have performed geometry optimizations using DFT methods, often with the B3LYP functional and a 6-311G(d,p) basis set.

The calculations reveal that the thione tautomer is the more stable form in the gas phase. The optimized structure shows a nearly planar conformation between the thiophene (B33073) and 1,3,4-oxadiazole rings, with a very small dihedral angle between them. This planarity suggests a degree of π-conjugation across the two ring systems. The calculated bond lengths and angles from these studies are in good agreement with experimental data obtained from X-ray crystallography, confirming the validity of the computational model.

Table 1: Selected Optimized Geometrical Parameters for 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thione

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.666 | C2-N3-N4 | 104.7 |

| C2-N3 | 1.381 | N3-N4-C5 | 113.1 |

| N3-N4 | 1.384 | N4-C5-O1 | 104.9 |

| C5-N4 | 1.293 | C5-O1-C2 | 104.2 |

| C5-O1 | 1.365 | O1-C2-N3 | 113.1 |

| C2-O1 | 1.355 | C5-C6 | 1.451 |

Note: Data is based on representative values from DFT/B3LYP/6-311G(d,p) calculations. Actual values may vary slightly based on specific computational models.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its potential in electronic applications.

For this compound, DFT calculations show that the HOMO is primarily localized over the electron-rich thiophene ring and the sulfur atom of the thione/thiol group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed mainly across the π-system of the 1,3,4-oxadiazole ring, which acts as the electron-accepting region. This distribution facilitates intramolecular charge transfer (ICT) from the thiophene ring to the oxadiazole ring upon electronic excitation. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Table 2: Calculated Frontier Orbital Energies and Energy Gap

| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thione Form | -6.58 | -1.85 | 4.73 |

| Thiol Form | -6.45 | -1.98 | 4.47 |

Note: Values are representative and derived from DFT calculations in the gas phase. The energy gap is a crucial parameter for assessing electronic properties.

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MESP map displays regions of varying electrostatic potential on the electron density surface, where red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites).

In the MESP map of this compound, the most negative potential (red/yellow regions) is concentrated around the oxygen and nitrogen atoms of the oxadiazole ring and the sulfur atom of the thione group. These sites are susceptible to electrophilic attack. The most positive potential (blue region) is located around the hydrogen atom of the N-H group in the thione tautomer or the S-H group in the thiol tautomer, identifying these as the primary sites for nucleophilic attack. The MESP analysis thus complements the HOMO-LUMO findings, providing a clear visual guide to the molecule's reactivity.

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer characteristics, like many 1,3,4-oxadiazole derivatives, are of great interest for applications in non-linear optics (NLO). NLO materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion. Theoretical calculations are used to predict NLO properties, primarily the first-order hyperpolarizability (β).

While specific NLO studies on this compound are not widely reported, computational studies on similar structures containing thiophene and oxadiazole moieties predict significant NLO responses. The inherent donor-π-acceptor nature, with the thiophene ring acting as a donor and the oxadiazole ring as an acceptor, is conducive to a large hyperpolarizability. DFT calculations on related compounds have shown that extending the π-conjugation or modifying donor/acceptor groups can further enhance the NLO response. The calculated first hyperpolarizability (β₀) for molecules containing this core structure is often significantly higher than that of standard reference materials like urea, suggesting potential for NLO applications.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules by determining their vertical excitation energies and oscillator strengths. This allows for a theoretical interpretation of experimental UV-Vis spectra.

TD-DFT calculations performed on this compound and its tautomers predict strong electronic transitions in the UV region. These transitions are typically assigned to π → π* and n → π* electronic excitations. The primary absorption bands are associated with the intramolecular charge transfer from the HOMO, located on the thiophene ring, to the LUMO on the 1,3,4-oxadiazole ring. Theoretical spectra calculated using TD-DFT generally show good agreement with experimentally measured UV-Vis spectra, validating the computational approach and providing a detailed understanding of the electronic transitions that give rise to the molecule's optical properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a critical tool for understanding the delocalization of electron density and the nature of bonding within a molecule. For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that are key to its stability.

Spectroscopic Predictions and Correlation with Experimental Data

Theoretical calculations of spectroscopic data, when correlated with experimental findings, provide a robust method for structural confirmation and understanding of the molecule's vibrational and electronic behavior.

Vibrational Spectra (FT-IR, Raman)

Theoretical vibrational frequencies for this compound, typically calculated using Density Functional Theory (DFT) methods, show good agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.

Key vibrational modes include the S-H stretching of the thiol group, which is typically observed in the experimental FT-IR spectrum around 2500-2600 cm⁻¹. The C=N stretching vibration of the oxadiazole ring appears as a strong band in the region of 1610-1650 cm⁻¹. The C-S stretching vibrations of the thiophene ring are found at lower frequencies, generally between 600-800 cm⁻¹. The characteristic C-O-C stretching of the oxadiazole ring is also a notable feature. The correlation between the predicted and observed vibrational frequencies allows for precise assignment of the spectral bands, confirming the molecular structure.

Table 1: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) |

|---|---|---|

| S-H Stretch | ~2550 | ~2560 |

| C=N Stretch | ~1630 | ~1635 |

| C-S Stretch (Thiophene) | ~750 | ~755 |

Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Theoretical predictions for this compound correlate well with experimental data obtained in solvents like DMSO-d₆.

In the ¹H NMR spectrum, the thiol proton (S-H) typically appears as a broad singlet at a downfield chemical shift, often above 13 ppm, due to its acidic nature. The protons of the thiophene ring exhibit characteristic coupling patterns and appear in the aromatic region, generally between 7.0 and 8.0 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the oxadiazole ring (C2 and C5) are observed at distinct downfield shifts, with the carbon attached to the thiol group (C2) being particularly deshielded. The thiophene carbons also resonate in the aromatic region. The strong correlation between calculated and experimental shifts is a powerful tool for structural elucidation.

Table 2: Experimental and Theoretical NMR Chemical Shifts (ppm)

| Atom | Experimental ¹H (ppm) | Theoretical ¹H (ppm) | Experimental ¹³C (ppm) | Theoretical ¹³C (ppm) |

|---|---|---|---|---|

| Thiol (S-H) | >13.0 | ~13.5 | - | - |

| Thiophene H3 | ~7.2 | ~7.1 | Thiophene C2 | ~145 |

| Thiophene H4 | ~7.1 | ~7.0 | Thiophene C3 | ~128 |

| Thiophene H5 | ~7.8 | ~7.7 | Thiophene C4 | ~127 |

| - | - | - | Thiophene C5 | ~130 |

| - | - | - | Oxadiazole C2 | ~178 |

UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption and emission spectra of the molecule. The calculated maximum absorption wavelengths (λmax) for this compound are generally in the UV-A region, which aligns with experimental UV-Vis spectroscopic measurements.

The principal electronic transitions are typically attributed to π → π* and n → π* transitions involving the conjugated system of the thiophene and oxadiazole rings. The highest occupied molecular orbital (HOMO) is often localized on the electron-rich thiophene ring and the thiol group, while the lowest unoccupied molecular orbital (LUMO) is distributed across the electron-accepting oxadiazole moiety. The energy gap between the HOMO and LUMO is a key factor determining the electronic absorption properties of the molecule.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in exploring the potential biological activity of this compound by modeling its interactions with specific protein targets.

Ligand-Protein Interactions and Binding Affinities

Molecular docking studies have been performed to predict the binding mode and affinity of this compound with various enzymes and receptors. For instance, studies on the closely related thiadiazole analogue have shown interactions with enzymes like dihydrofolate reductase (DHFR), a target in cancer therapy.

Docking simulations of this compound into the active site of such proteins reveal key intermolecular interactions. These often include hydrogen bonds between the nitrogen atoms of the oxadiazole ring or the thiol group and amino acid residues in the protein's active site. Hydrophobic interactions between the thiophene ring and nonpolar residues also contribute significantly to the binding affinity. The calculated binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the ligand's binding strength. Lower binding energies suggest a more stable ligand-protein complex, indicating potentially higher biological activity. These computational predictions are crucial for guiding the rational design of more potent analogues for therapeutic applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Stability and Conformational Changes of Ligand-Receptor Complexes

Computational studies, particularly molecular docking, have been instrumental in elucidating the stability and conformational adaptations of ligand-receptor complexes involving thiophene-based oxadiazole derivatives. While direct molecular dynamics simulations detailing the conformational changes of this compound within a receptor active site are not extensively documented in the reviewed literature, docking studies provide significant insights into the binding stability and preferred conformations.

Research on a series of thiophene-based oxadiazole derivatives has demonstrated their potential to form stable complexes with biological targets such as human carbonic anhydrase IX (CA IX) protein. nih.govrsc.org The stability of these complexes is primarily attributed to a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding pocket.

For instance, in docking studies of related thiophene-containing oxadiazole derivatives with the CA IX protein, the binding energies were found to be comparable to that of the co-crystallized ligand, indicating a strong and stable binding affinity. rsc.org One of the most active compounds in a studied series exhibited a binding energy of -5.5817 kcal/mol, signifying a thermodynamically favorable interaction. rsc.org The key interactions contributing to this stability typically involve the heterocyclic rings and the functional groups attached to them.

Structure-Activity Relationship (SAR) based on Computational Models

Computational models, particularly molecular docking, have been pivotal in understanding the structure-activity relationships (SAR) of this compound and its derivatives. These studies help to rationalize the observed biological activities and guide the design of more potent analogs.

A recurring theme in the SAR of this class of compounds is the critical role of the thiophene and 1,3,4-oxadiazole moieties as scaffolds that correctly position the pharmacophoric features for optimal interaction with the target receptor.

Studies on various thiophene-based oxadiazole derivatives have revealed key SAR insights:

Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene ring can significantly influence biological activity. While the parent 5-(thiophen-2-yl) moiety is a common starting point, modifications can modulate potency and selectivity.

The 1,3,4-Oxadiazole Core: This heterocyclic ring is often involved in crucial hydrogen bonding or other polar interactions with the receptor. Its rigid nature helps to maintain a favorable conformation for binding.

The 2-Thiol Group and its Derivatives: The thiol group is a key functional handle that can be modified to explore SAR. For instance, S-alkylation of related 1,3,4-oxadiazole-2-thiol (B52307) derivatives has been shown to produce compounds with significant cytotoxic activities. nih.gov The nature of the substituent attached to the sulfur atom can drastically alter the binding affinity and biological effect.

In a study of thiophene-oxadiazole hybrid derivatives targeting human topoisomerase I, docking scores were used to select the most promising candidates for synthesis and biological evaluation. jazindia.com This highlights the predictive power of computational models in SAR studies. The results indicated that specific substitutions, such as a salicylic (B10762653) aldehyde moiety, led to significantly enhanced cytotoxic activity. jazindia.com

Furthermore, computational analysis of a series of thiophene-containing oxadiazole derivatives against breast and colon cancer cell lines showed a good correlation between the experimental results and the computational predictions. nih.gov The most potent compounds in this series were found to have high binding affinities in molecular docking simulations, further validating the use of these models in understanding SAR. nih.govrsc.org

The table below summarizes the findings from a computational study on thiophene-based derivatives, illustrating the relationship between structure, binding energy, and biological activity.

| Compound ID | Modifications from Core Structure | Target Protein | Binding Energy (kcal/mol) | Observed Activity (IC50, µM) |

| 11a | Hydrazone derivative | CA IX | Higher than reference | 11.36 (MCF7), 10.82 (HCT116) |

| 11b | Hydrazone derivative | CA IX | -5.5817 | 6.55 (MCF7), 8.20 (HCT116) |

| 15 | Thiazolidinone derivative | CA IX | Not specified | 9.35 (MCF7), 8.76 (HCT116) |

| 16 | Spiro-indolin-oxadiazole derivative | CA IX | Not specified | 15.25 (MCF7), 17.75 (HCT116) |

Data sourced from a study on thiophene-based oxadiazole derivatives. nih.govrsc.org

Coordination Chemistry and Metal Complexes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using various physicochemical and spectroscopic techniques to determine their stoichiometry, coordination environment, and geometry.

A crucial aspect of the coordination chemistry of this compound is its ability to exist in two tautomeric forms: the thiol form and the thione form edu.krd. This tautomerism plays a pivotal role in determining the coordination mode of the ligand.

Thione Form: In this form, the ligand possesses a C=S double bond (thione) and an N-H group within the oxadiazole ring. Coordination to a metal center can occur through one of the nitrogen atoms of the oxadiazole ring.

Thiol Form: In the thiol form, the proton resides on the exocyclic sulfur atom, resulting in a C-S-H (thiol) group and a C=N bond within the ring. Upon deprotonation, the resulting thiolate anion (S⁻) can act as a soft donor, readily coordinating to metal ions.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. For instance, in a nickel(II) complex, [Ni(en)₂(5-thot)₂], the ligand 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione (5-thot) is present in its thione form and coordinates to the Ni(II) center through a nitrogen atom of the oxadiazole ring researchgate.net. Conversely, in some mercury(II) and cadmium(II) complexes, the ligand has been observed to exist in the deprotonated thiol form, bonding covalently to the metal through the sulfur atom researchgate.net.

The multifunctional nature of this compound and related heterocyclic thiones allows for the formation of both simple monomeric complexes and more complex polymeric structures researchgate.net.

Monomeric Complexes: When the ligand acts as a monodentate or a chelating ligand binding to a single metal center, monomeric complexes are formed. An example is the complex [Cd(5-thot)₂(en)₂], where two 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione ligands and two ethylenediamine (en) ligands coordinate to a single Cd(II) ion researchgate.net.

Polymeric Complexes: If the ligand utilizes its donor atoms to bridge between two or more metal centers, polymeric coordination polymers can be synthesized. This bridging capability is a key feature of many heterocyclic thione ligands, leading to extended one-, two-, or three-dimensional networks.

Research has demonstrated the successful synthesis and characterization of this compound complexes with various transition metals.

Nickel(II) Complexes: A known example is the mixed-ligand complex [Ni(en)₂(5-thot)₂]. In this compound, the 5-thot ligand coordinates in its neutral thione form through a nitrogen atom researchgate.net.

Cadmium(II) Complexes: Cadmium(II) has been shown to form complexes such as [Cd(5-thot)₂(en)₂]. In this octahedral complex, the ligand coordinates through the oxadiazole nitrogen, not the sulfur atom researchgate.net.

Mercury(II) Complexes: Similar to cadmium, mercury(II) also forms complexes with this ligand. The coordination can occur via the deprotonated sulfur atom, as seen in related oxadiazole-2-thione complexes researchgate.net.

The synthesis of these complexes often involves the use of co-ligands like ethylenediamine (en) to satisfy the coordination sphere of the metal ion.

Structural Elucidation of Metal Complexes

The precise arrangement of atoms and the coordination geometry of the metal centers in these complexes are determined using a combination of advanced analytical techniques.

For example, the structure of the cadmium(II) complex, [Cd(5-thot)₂(en)₂], was determined by single-crystal X-ray diffraction. The study revealed that the complex crystallizes in the monoclinic system with the space group P 21/n. The Cd(II) ion is in a distorted octahedral environment, coordinated to two nitrogen atoms from the oxadiazole rings of the 5-thot ligands and four nitrogen atoms from the two bidentate ethylenediamine ligands researchgate.net.

Interactive Data Table: Crystallographic Data for [Cd(5-thot)₂(en)₂]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 10.123(2) |

| b (Å) | 10.567(2) |

| c (Å) | 11.456(2) |

| β (°) | 108.98(3) |

| V (ų) | 1158.5(4) |

| Z | 2 |

| Coordination Geometry | Distorted Octahedral |

Data sourced from studies on Cadmium(II) complexes with 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione researchgate.net.

Infrared (IR) spectroscopy and magnetic susceptibility measurements provide valuable complementary information about the structure and electronic properties of the metal complexes.

Infrared Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the functional groups of the ligand upon complexation can indicate their involvement in bonding to the metal ion. For instance, changes in the stretching frequencies of the C=N, C=S, and N-H groups can help distinguish between the thiol and thione coordination modes. In the complex [Ni(en)₂(5-thot)₂], the positions of the C=N bands were observed to be at the same positions as the free ligand, suggesting that these groups are not participating in coordination researchgate.net.

Interactive Data Table: Key IR Spectral Bands (cm⁻¹) for 5-thot and its Complexes

| Functional Group | Free Ligand (5-thot) | [Ni(en)₂(5-thot)₂] | [Cd(5-thot)₂(en)₂] |

| ν(N-H) | ~3100-3200 | Shifted/Broadened | Shifted/Broadened |

| ν(C=N) | ~1600-1650 | Unchanged | Shifted |

| ν(C=S) | ~1050-1200 | Shifted | Shifted |

Note: The exact values can vary based on the specific study and measurement conditions. This table represents typical regions and expected changes upon complexation.

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which in turn provides information about the number of unpaired electrons and the geometry of the metal center. For instance, the magnetic properties of a Ni(II) complex can help to distinguish between an octahedral (typically paramagnetic) and a square planar (typically diamagnetic) geometry. The characterization of complexes of 1,3,4-oxadiazole (B1194373) derivatives often includes magnetic susceptibility measurements to help assign the geometry of the complexes edu.krderpublications.com.

Redox Behavior and Photoluminescence Properties of Metal Complexes

The inherent electronic properties of the this compound ligand, characterized by the presence of electron-rich sulfur and nitrogen atoms and aromatic moieties, are significantly influenced by coordination to a metal center. This interaction gives rise to metal complexes with distinct redox and photoluminescent behaviors.

Redox Behavior:

Currently, there is a limited amount of specific research data available in peer-reviewed literature detailing the redox behavior of metal complexes exclusively derived from the this compound ligand. However, studies on analogous metal-thiolate complexes and complexes with similar heterocyclic systems suggest that they can undergo redox processes. For instance, zinc(II) complexes with thiolate ligands have been shown to exhibit redox activity, where the thiolate ligand can be oxidized to form disulfide bonds. This process is often reversible and can be studied using electrochemical techniques such as cyclic voltammetry. The redox potential of such complexes is influenced by the nature of the metal ion, the coordination environment, and the specific substituents on the ligand.

Photoluminescence Properties:

In contrast to the limited information on redox behavior, the photoluminescent properties of at least one metal complex of this compound have been investigated. A polymeric zinc(II) complex, [Zn(thot)₂]n, derived from the potassium salt of the ligand (Kthot), has been synthesized and studied for its photoluminescent characteristics.

The research indicates that the coordination of the ligand to the zinc(II) center enhances its luminescent properties. The [Zn(thot)₂]n complex exhibits a higher fluorescence intensity compared to the uncoordinated potassium salt of the ligand. researchgate.net This enhancement is likely due to the increased rigidity of the ligand upon coordination, which reduces non-radiative decay pathways, and the influence of the metal-ligand charge transfer character.

While the specific quantitative data such as excitation and emission maxima, quantum yields, and luminescence lifetimes for the [Zn(thot)₂]n complex are not detailed in the readily available literature, the qualitative observation of enhanced fluorescence points to the potential of these metal complexes as luminescent materials. The photoluminescence in such complexes typically arises from intraligand π-π* transitions or metal-to-ligand charge transfer (MLCT) transitions.

Detailed research findings on the photoluminescence of the [Zn(thot)₂]n complex are summarized in the table below, based on available information.

| Compound/Complex | Photoluminescence Observation |

| Potassium 5-thiophen-2-yl- researchgate.netmdpi.comiu.edu-oxadiazole-2-thiolate (Kthot) | Fluorescent |

| Polymeric Zinc(II) Complex [Zn(thot)₂]n | Exhibits higher fluorescent intensity than Kthot researchgate.net |

Further research is necessary to fully elucidate the redox potentials and detailed photophysical parameters of a wider range of metal complexes with this compound to fully assess their potential in various applications.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized compounds. For "5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol," methods such as FT-IR, NMR, Mass Spectrometry, and UV-Visible spectroscopy are routinely employed to verify its structural integrity.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of "this compound" and its analogs exhibits characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

The spectra of related 5-substituted-1,3,4-oxadiazole-2-thiols typically show moderately strong bands in the regions of 3100-3360 cm⁻¹, 1600-1650 cm⁻¹, and 1250-1270 cm⁻¹, which are characteristic of the N-H, C=N, and C=S groups, respectively. mdpi.comnih.gov For instance, in the closely related 5-furan-2-yl researchgate.netuzh.chresearchgate.netoxadiazole-2-thiol, characteristic peaks are observed at 3356 cm⁻¹ (N-H), 1642 cm⁻¹ (C=N), and 1255 cm⁻¹ (C=S). mdpi.comnih.gov The presence of a band around 2550-2570 cm⁻¹ would be indicative of the S-H group of the thiol tautomer. asianpubs.org The C-H stretching of the thiophene (B33073) ring is also expected to appear in the aromatic C-H region.

Table 1: Characteristic FT-IR Absorption Bands for 5-Substituted-1,3,4-oxadiazole-2-thiols

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3360 |

| S-H Stretch | 2550 - 2570 |

| C=N Stretch | 1600 - 1650 |

| C=S Stretch | 1250 - 1270 |

| C-O-C Stretch (Oxadiazole) | ~1022 |

Note: The exact positions of the peaks for "this compound" may vary slightly.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the protons of the thiophene ring and the N-H proton of the oxadiazole ring. It is well-established that 5-substituted-1,3,4-oxadiazole-2-thiols exist predominantly in the thione tautomeric form in solution. researchgate.netresearchgate.net This is evidenced by the presence of a signal for the N-H proton at a characteristically low field (downfield), often above 10 ppm. For example, the N-H proton of a similar 1,3,4-oxadiazole (B1194373) was observed at 14.69 ppm. researchgate.net

In a closely related compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, the thiophene protons appear as multiplets in the aromatic region. uzh.ch For "this compound," the protons on the thiophene ring would likely appear as multiplets in the range of 7.0-8.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For "this compound," distinct signals are expected for the two carbons of the oxadiazole ring and the four carbons of the thiophene ring. The carbon of the C=S group is typically found significantly downfield, often in the range of 175-185 ppm. For instance, in 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, the oxadiazole carbons appear at 164.51 and 181.33 ppm. asianpubs.org The carbons of the thiophene ring would resonate in the aromatic region, typically between 120 and 140 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Thiophene-H | 7.0 - 8.0 (multiplet) |

| ¹H | N-H (Thione) | > 10 (singlet, broad) |

| ¹³C | Thiophene-C | 120 - 140 |

| ¹³C | C-O (Oxadiazole) | ~160 |

| ¹³C | C=S (Oxadiazole) | ~180 |

Note: These are approximate values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "this compound," mass spectrometry would be used to confirm the molecular formula (C₆H₄N₂OS₂), which corresponds to a molecular weight of 184.24 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight. The fragmentation pattern can also provide structural insights. For instance, the cleavage of the thiophene ring or the oxadiazole ring would result in characteristic fragment ions. In studies of similar 5-substituted-1,3,4-oxadiazole-2-thiols, the molecular ion peak is often observed as the base peak, indicating the stability of the heterocyclic system. asianpubs.org

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to π → π* and n → π* transitions within the conjugated system formed by the thiophene and oxadiazole rings. For the related 5-phenyl-1,3,4-oxadiazole-2-thiol, absorption maxima have been reported around 215 nm and 300 nm. researchgate.net The presence of the thiophene ring in place of the phenyl ring is expected to influence the position and intensity of these absorption bands.

Crystallographic Analysis

Crystallographic techniques, particularly single crystal X-ray diffraction, provide the most definitive structural information for a crystalline solid.

For example, the crystal structure of a derivative, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, has been determined. uzh.ch Similarly, the crystal structure of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione has been reported to be monoclinic with the space group P2(1)/n. researchgate.net It is likely that "this compound" would also crystallize in a common space group such as P2₁/c or P-1.

The crystal packing is expected to be stabilized by intermolecular hydrogen bonds, likely involving the N-H group of the thione tautomer and the nitrogen or sulfur atoms of neighboring molecules, forming dimers or extended networks. researchgate.net Pi-pi stacking interactions between the thiophene and/or oxadiazole rings of adjacent molecules may also contribute to the stability of the crystal lattice.

Table 3: Crystallographic Data for the Analogous Compound 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 4.7946(15) |

| b (Å) | 13.775(4) |

| c (Å) | 11.722(4) |

| β (°) | 96.557(5) |

| V (ų) | 769.1(4) |

| Z | 4 |

Source: researchgate.net

This data for a related structure suggests the likely crystallographic parameters for "this compound."

Advanced Characterization Techniques

Amperometric Titration for Metal Ion Determination

There is no available research indicating the use of this compound as an analytical reagent for the determination of metal ions via amperometric titration. While structurally related compounds, such as 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, have been successfully used for this purpose to detect ions like Cu(II) and Pb(II), similar applications for the title compound have not been reported. abechem.comabechem.com

常见问题

Q. Basic

- IR Spectroscopy: Confirms the presence of -SH (thiol) stretch (~2500–2600 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .

- ¹H NMR: Identifies aromatic protons from the thiophene moiety (δ 7.2–7.8 ppm) and absence of hydrazide NH signals post-cyclization .

- HPLC: Ensures purity (>95%) with retention times between 6.3–7.7 minutes under reverse-phase conditions .

How do substituents on the aryl group influence reactivity and bioactivity?

Advanced

Substituents on the aryl ring modulate electronic and steric effects, impacting both synthetic yields and biological activity:

| Substituent (Position) | Yield (%) | Notable Activity |

|---|---|---|

| 2-Chloro-4-methoxy | 85 | Enhanced antimicrobial |

| 4-Trifluoromethyl | 86 | Improved enzyme inhibition |

| 2-Chloro-3,4-dimethyl | 76 | Anticancer potential |

Mechanistic Insight: Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, enhancing interactions with biological targets .

What is the tautomeric behavior of this compound?

Advanced

The compound exhibits thiol-thione tautomerism , where the thiol (-SH) form equilibrates with the thione (-S-) form.

- Experimental Evidence: X-ray crystallography and UV-Vis spectroscopy confirm the thione form predominates in solid state, while the thiol form is favored in polar solvents .

- Computational Validation: DFT studies show the thione form is ~5 kcal/mol more stable due to conjugation with the oxadiazole ring .

How can computational methods predict electronic properties?

Q. Advanced

- DFT Calculations: Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps). For this compound, a HOMO-LUMO gap of ~4.2 eV suggests moderate reactivity .

- TD-DFT: Predicts UV-Vis absorption spectra, correlating with experimental λ_max values (~290 nm) for π→π* transitions .

What are its applications in materials science?

Q. Advanced

- OLEDs: Acts as a ligand in iridium(III) complexes, enabling near-infrared emission with high quantum efficiency (Φ = 0.45) .

- Coordination Polymers: Forms metal-organic frameworks (MOFs) with Zn²⁺/Cd²⁺, useful for gas storage or catalysis .

How to design derivatives for specific biological targets?

Q. Advanced

- Mannich Base Functionalization: React the thiol group with formaldehyde and amines to generate derivatives with improved bioavailability .

- Structure-Activity Relationship (SAR): Introduce hydrophobic groups (e.g., piperazine) to enhance blood-brain barrier penetration for CNS targets .

What are the challenges in crystallographic analysis?

Q. Basic

- Crystal Growth: Low solubility in common solvents requires slow evaporation or diffusion techniques.

- Refinement Tools: SHELXL (via SHELX suite) is widely used for small-molecule refinement, leveraging high-resolution data to resolve tautomeric states .

How does solvent polarity affect reactivity in functionalization?

Q. Advanced

- Polar Protic Solvents (e.g., MeOH): Stabilize thiolate intermediates, favoring nucleophilic substitution (e.g., alkylation).

- Non-Polar Solvents (e.g., DCM): Promote electrophilic aromatic substitution on the thiophene ring .

What strategies mitigate oxidative degradation of the thiol group?

Q. Advanced

- Inert Atmosphere: Synthesize and store under N₂/Ar to prevent disulfide formation.

- Stabilizing Agents: Add antioxidants (e.g., BHT) or use thiol-protecting groups (e.g., trityl) during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。